molecular formula C9H10BFO4 B13456121 2-Fluoro-4-(2-methoxy-2-oxoethyl)phenylboronic acid

2-Fluoro-4-(2-methoxy-2-oxoethyl)phenylboronic acid

Cat. No.: B13456121
M. Wt: 211.98 g/mol
InChI Key: ROIQKEVVWLZXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxy-oxoethyl group. These functional groups confer specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenylboronic acid and 2-methoxy-2-oxoethyl bromide.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction.

    Procedure: The 2-fluorophenylboronic acid is reacted with 2-methoxy-2-oxoethyl bromide in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial production may incorporate more robust purification methods, such as crystallization or recrystallization, to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid: undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate, palladium on carbon.

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Alcohols: Formed through reduction of the carbonyl group.

    Substituted Derivatives: Formed through nucleophilic substitution of the fluoro group.

Scientific Research Applications

[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs for cancer therapy and other diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid primarily involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and receptor ligands. Additionally, the fluoro and methoxy-oxoethyl groups can influence the compound’s reactivity and selectivity in different chemical reactions.

Comparison with Similar Compounds

[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid: can be compared with other similar compounds, such as:

    Phenylboronic Acid: Lacks the fluoro and methoxy-oxoethyl groups, making it less versatile in certain chemical reactions.

    2-Fluorophenylboronic Acid: Similar structure but lacks the methoxy-oxoethyl group, which can affect its reactivity and applications.

    4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the fluoro and oxoethyl groups, resulting in different chemical properties and reactivity.

The unique combination of functional groups in [2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H10BFO4

Molecular Weight

211.98 g/mol

IUPAC Name

[2-fluoro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid

InChI

InChI=1S/C9H10BFO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,13-14H,5H2,1H3

InChI Key

ROIQKEVVWLZXFJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)CC(=O)OC)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.